molecular formula C14H10BrN3O2 B182228 4-((3-Bromophenyl)amino)quinazoline-6,7-diol CAS No. 169205-86-1

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Cat. No.: B182228
CAS No.: 169205-86-1
M. Wt: 332.15 g/mol
InChI Key: ASKAAPNTIIAMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative known for its significant biological activities.

Preparation Methods

The synthesis of quinazoline derivatives, including 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, can be achieved through various methods. Some of the common synthetic routes include:

Chemical Reactions Analysis

Acylation at the Primary Amino Group

The primary amino group at position 4 of the quinazoline core undergoes acylation under mild coupling conditions. For example:

  • Reactants : Acrylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl).
  • Conditions : Dry DMF, 0–20°C, 4.25 hours under nitrogen atmosphere .
  • Product : N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide.
  • Yield : 45% after purification via column chromatography and recrystallization .

Mechanistic Insights :
The reaction proceeds via activation of the carboxylic acid (acrylic acid) by EDCI, forming an active ester intermediate. Nucleophilic attack by the primary amine generates the acrylamide derivative .

Reaction TypeReactantsConditionsYieldProductReference
AcylationAcrylic acid, EDCI·HClDMF, 0–20°C, 4.25 h, N₂45%N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide

Functionalization of Hydroxyl Groups

The 6,7-diol groups on the quinazoline core are potential sites for alkylation or acylation, though explicit examples for this compound are not reported. Based on structural analogs (e.g., erlotinib) :

Potential Reactions :

  • Methylation : Using methyl iodide and a base (e.g., K₂CO₃) to form 6,7-dimethoxy derivatives.
  • Acylation : Reaction with acetic anhydride to form diacetate esters.

Challenges :

  • Steric hindrance from the adjacent hydroxyl groups may require protective strategies (e.g., silylation) for selective modification.

Biological Activity via Structural Modifications

Derivatives of this compound exhibit notable bioactivity, driving synthetic interest:

  • Anticancer Activity : Acylation products (e.g., acrylamide derivatives) show epidermal growth factor receptor (EGFR) inhibition .
  • Antitubercular Potential : Bromophenyl-substituted quinazolines demonstrate moderate activity against Mycobacterium tuberculosis (MIC ~1.25–20 μM) .

Key Findings :

  • The 3-bromophenyl group enhances target binding affinity in kinase inhibitors .
  • Hydroxyl groups contribute to solubility but may reduce metabolic stability .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition observed above 250°C .
  • pH Sensitivity : Hydroxyl groups may deprotonate under alkaline conditions, affecting reactivity.

Scientific Research Applications

Case Studies

  • Study on WHI-P154 : In vitro studies revealed that the EGF-P154 conjugate could enter glioblastoma cells rapidly, resulting in significant cell death at low concentrations (IC50 of approximately 813 nM). This specificity was notable as no cytotoxicity was observed in EGF-R-negative leukemia cells even at high concentrations .
  • Inhibition of β-catenin/Tcf-4 Pathway : Other derivatives have been identified as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in colorectal cancer. These compounds can induce apoptosis or growth suppression in cells that have lost APC function, suggesting their potential in cancer therapy .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. A study screened a series of 4-anilinoquinolines and quinazolines, identifying several novel inhibitors of Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited high potency against Mtb with minimal toxicity to human cells .

Data Table: Anti-Tubercular Activity

CompoundMIC90 Value (μM)Toxicity Level
Compound 340.63 - 1.25Limited
Compound 1>20None
Compound 3>10None

Viral Infections

The compound class has been explored for their antiviral properties, particularly against hepatitis C and other viral infections. Several quinazoline derivatives have been reported to exhibit biological activity against various pathogens, indicating their potential as antiviral agents .

Protein Kinase Inhibition

Quinazoline derivatives are recognized for their role as protein kinase inhibitors. This activity is critical for developing treatments for diseases characterized by aberrant kinase signaling, including various cancers .

Comparison with Similar Compounds

4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer research. This compound has been studied for its potential anti-cancer properties, especially against various human cancer cell lines, and its mechanisms of action have been elucidated through various biochemical studies.

The primary biological activity of this compound involves its interaction with human cancer cell lines such as PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric cancer), A549 (lung cancer), and H1975 (lung cancer). The compound exhibits potent anti-proliferative activity, particularly against MGC-803 cells, by inducing cell cycle arrest at the G1 phase. This action prevents the cells from progressing to the S phase for DNA replication, leading to significant cytotoxicity and apoptotic cell death at micromolar concentrations .

Biochemical Pathways

The compound affects several biochemical pathways:

  • Cell Cycle Regulation : Induces G1 phase arrest.
  • Apoptosis : Triggers programmed cell death in cancer cells.
  • Cytotoxicity : Demonstrates selective cytotoxicity against glioblastoma cells when conjugated with recombinant human epidermal growth factor (EGF), enhancing its therapeutic efficacy .

Pharmacokinetics

Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells at micromolar concentrations. The compound's pharmacokinetic profile suggests that it can be effectively utilized in targeted therapies, particularly when combined with EGF to improve selectivity and potency against tumor cells .

Comparative Analysis

To understand its unique properties better, we can compare this compound with other quinazoline derivatives:

Compound NameBiological ActivityNotes
2-(4-bromophenyl)-quinazolin-4(3H)-one α-glucosidase inhibitory activitySimilar scaffold but different biological target.
2-(4-chlorophenyl)-quinazolin-4(3H)-one α-glucosidase inhibitory activityShares structural similarities but varies in potency and selectivity.
WHI-P154 Potent cytotoxic activity against glioblastoma cellsExhibits significant selectivity when conjugated with EGF .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Glioblastoma : A study demonstrated that this compound induced significant apoptosis in U373 and U87 glioblastoma cell lines at micromolar concentrations. The conjugation with EGF enhanced its uptake and cytotoxic effect specifically in glioblastoma cells while sparing normal cells .
  • Mechanistic Insights : Research indicated that the compound's ability to inhibit cell proliferation is linked to its structural features that allow it to bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways .
  • Inhibition of Mycobacterium tuberculosis : Although primarily focused on cancer therapy, related studies on quinazoline derivatives have shown potential anti-tubercular activities, indicating a broader spectrum of biological activities within this chemical class .

Properties

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCXMIIVHUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416142
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-86-1
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.